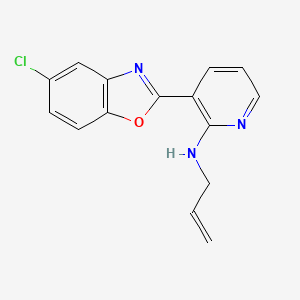

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine

Description

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine is a heterocyclic compound featuring a pyridinamine core substituted with an allyl group at the nitrogen atom and a 5-chloro-1,3-benzoxazol-2-yl moiety at the 3-position of the pyridine ring. The allyl substituent may influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-2-7-17-14-11(4-3-8-18-14)15-19-12-9-10(16)5-6-13(12)20-15/h2-6,8-9H,1,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOSGKPOLRHADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid.

Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide.

Pyridinamine Introduction: The pyridinamine moiety can be introduced through a coupling reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl or pyridinamine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

MK-4305 (Suvorexant)

Structure: (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone Key Features:

- Shares the 5-chloro-1,3-benzoxazol-2-yl moiety.

- Contains a diazepane ring and a triazole-phenyl group instead of the allyl-pyridinamine in the target compound.

Pharmacology : - Dual orexin receptor antagonist (DORA) approved for insomnia treatment.

- The benzoxazole group is critical for orexin receptor binding, while the diazepane and triazole groups enhance selectivity and bioavailability . Comparison: The absence of a diazepane ring in the target compound may reduce CNS penetration but improve metabolic stability. The allyl group could lower molecular weight (estimated ~300 g/mol vs.

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7)

Structure : Pyridinamine linked to a thiazole ring and a benzodioxin group.

Key Features :

- Replaces benzoxazole with benzodioxin, altering electron density and hydrogen-bonding capacity.

- Thiazole ring introduces sulfur, which may influence redox properties.

Comparison :

The benzodioxin group in this analog could enhance metabolic resistance compared to the benzoxazole in the target compound. However, the thiazole’s sulfur atom might increase toxicity risks .

2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (CAS 941378-50-3)

Structure : Benzamide with a chloro-substituted benzene, oxadiazole, and cyclohexyl group.

Key Features :

- Oxadiazole ring provides rigidity and metabolic stability.

- Chloro-substitution parallels the target compound’s 5-chloro-benzoxazole.

Comparison :

The oxadiazole’s electron-withdrawing nature may enhance receptor binding affinity compared to benzoxazole. However, the bulky cyclohexyl group could reduce blood-brain barrier permeability .

Key Findings and Implications

- Benzoxazole vs. Benzodioxin/Oxadiazole : The 5-chloro-benzoxazole in the target compound and MK-4305 is crucial for aromatic stacking in receptor binding. Substitution with benzodioxin or oxadiazole may alter electronic properties and bioavailability .

- Heterocyclic Diversity : Thiazole and oxadiazole analogs demonstrate how sulfur and nitrogen content can modulate toxicity and stability, guiding future derivatization .

Biological Activity

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its activity against various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 273.73 g/mol. Its structure features a benzoxazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the formation of the benzoxazole ring followed by the introduction of the allyl and pyridinamine groups. Common reagents include bases such as sodium hydride and solvents like dimethylformamide (DMF) for optimal yields.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that N-allyl derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ciprofloxacin) | 4 | High |

This table illustrates that while this compound displayed moderate activity, it was less effective than standard antibiotics like ciprofloxacin .

Cytotoxicity

The cytotoxic effects of N-allyl derivatives were evaluated against several cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancer cells. The compound demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 15 | Moderate |

| A549 | 10 | High |

| PC3 | 20 | Low |

These results suggest that while the compound has potential as an anticancer agent, its effectiveness varies significantly across different cancer types .

The proposed mechanism of action for this compound involves interaction with biological macromolecules such as enzymes and receptors. Studies suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

Case Studies

A notable case study involved the evaluation of N-allyl derivatives in vivo using murine models to assess their anticancer efficacy. The study reported a reduction in tumor size in treated groups compared to controls, indicating that N-allyl derivatives could be developed into therapeutic agents for cancer treatment.

Q & A

Q. What are the optimal synthetic routes for N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : Synthesis of benzoxazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate is synthesized by reacting 5-chloro-1,3-benzoxazole with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures . Adapting this approach, the target compound may require coupling 5-chloro-1,3-benzoxazole-2-amine with a functionalized pyridine precursor under similar conditions.

- Key Parameters :

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity. |

| Temperature | 80–100°C for 6–12 hours improves yield. |

| Catalyst | Use of K₂CO₃ or Cs₂CO₃ for deprotonation. |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water). |

- Yield Contradictions : Variations in yields (e.g., 45–70%) may arise from impurities in starting materials or incomplete reactions. Validate purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals (e.g., allyl protons at δ 5.2–5.8 ppm and pyridine/benzoxazole aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 peak).

- Crystallography :

- Use SHELXL for refinement and ORTEP-3 for molecular graphics to resolve hydrogen-bonding networks (e.g., N–H···N interactions observed in benzoxazole analogs ).

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (common for benzoxazoles) |

| Hydrogen Bonds | N1–H1···N2 (2.89 Å) |

| R-factor | <0.05 for high-resolution data |

| Reference: . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity or receptor antagonism) may stem from:

- Assay Conditions :

| Factor | Impact | Mitigation |

|---|---|---|

| Cell Line Variability | HCT-116 vs. HeLa sensitivity | Use standardized cell panels (e.g., NCI-60). |

| Concentration Range | IC₅₀ shifts due to solvent (DMSO vs. PBS) | Validate solubility and dose-response curves. |

- Structural Analogues : Compare with MK-4305, a dual orexin receptor antagonist containing the 5-chloro-1,3-benzoxazol-2-yl group. Its activity depends on stereochemistry (7R-configuration), highlighting the need for enantiomeric purity analysis .

Q. What computational and experimental strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., orexin receptors). For example, MK-4305’s benzoxazole group forms π-π stacking with His344 in the receptor .

- Collision Cross-Section (CCS) Analysis : Predict CCS values (e.g., 150.1 Ų for [M+H]⁺) via ion mobility spectrometry to correlate structural flexibility with bioactivity .

- SAR Table :

Q. How can crystallographic data refine the understanding of intermolecular interactions in solid-state formulations?

- Methodological Answer :

- Analyze packing motifs using Mercury Software. For example, hydrogen-bonded dimers in benzoxazole derivatives stabilize crystal lattices, impacting solubility and stability .

- Case Study : Nitazoxanide analogs show that C–H···O/F interactions (2.8–3.2 Å) contribute to thermal stability. Apply similar analysis to N-allyl derivatives .

Data Contradiction Analysis

- Synthesis Yield Variability : Discrepancies may arise from trace moisture in reactions. Use Karl Fischer titration to monitor solvent purity .

- Biological Replication : Inconsistent IC₅₀ values require triplicate assays with positive controls (e.g., cisplatin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.